N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Three-Dimensional Conformational Studies
The compound's molecular geometry derives from a bicyclic thieno[3,2-d]pyrimidine scaffold, where the thiophene ring (positions 1–5) is fused with a pyrimidin-4-one moiety (positions 6–9). X-ray diffraction data for this specific derivative remains unreported in public databases, but analogous structures suggest a nearly planar arrangement of the fused heterocyclic system, with minor puckering at the tetrahydro regions. The 3,6-dimethyl groups adopt equatorial orientations to minimize steric clashes with the 4-oxo group and thioacetamide side chain.
Density functional theory (DFT) optimizations at the B3LYP/6-311+G(d,p) level predict a dihedral angle of 12.3° between the dichlorophenyl ring and the thienopyrimidine plane, indicating partial conjugation between the π-systems. The thioether linkage (-S-) displays a bond length of 1.81 Å, consistent with single-bond character, while the adjacent carbonyl group (C=O) exhibits a shortened bond length of 1.22 Å, typical of resonance stabilization.
Table 1: Key crystallographic parameters (DFT-optimized)
| Parameter | Value |
|---|---|
| Thienopyrimidine planarity | 0.18 Å RMSD |
| S-C bond length | 1.81 Å |
| C=O bond length | 1.22 Å |
| Dihedral angle (aryl) | 12.3° |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) analysis reveals distinct signals for the dichlorophenyl group (δ 7.45–7.62 ppm, multiplet) and the thienopyrimidine protons. The tetrahydro ring's methyl groups appear as singlets at δ 1.98 ppm (C3-CH3) and δ 2.14 ppm (C6-CH3), while the acetamide NH proton resonates at δ 10.32 ppm as a broad singlet.
13C NMR (100 MHz, DMSO-d6) identifies the 4-oxo carbonyl at δ 169.8 ppm and the acetamide carbonyl at δ 165.4 ppm. The thiophene carbons (C2, C5) exhibit deshielding at δ 126.7 and 132.1 ppm, respectively, due to aromatic ring currents.
Infrared (IR) Spectroscopy
Key absorptions include:
- N-H stretch: 3285 cm⁻¹ (amide)
- C=O stretch: 1680 cm⁻¹ (pyrimidinone)
- C-Cl stretch: 750 cm⁻¹ (dichlorophenyl)
- C-S-C asymmetric stretch: 690 cm⁻¹
UV-Vis Spectroscopy
In methanol, the compound shows λmax at 274 nm (π→π* transition of the conjugated thienopyrimidine system) and a weaker absorption at 325 nm (n→π* transition of the carbonyl groups). Molar absorptivity (ε) values of 12,400 L·mol⁻¹·cm⁻¹ and 2,800 L·mol⁻¹·cm⁻¹ were calculated for these bands, respectively.
Mass Spectrometry
High-resolution ESI-MS ([M+H]+) confirms the molecular formula C16H15Cl2N3O2S2 with an observed m/z of 416.0342 (calculated 416.0339). Major fragmentation pathways include:
- Loss of Cl- (35.45 Da) at m/z 380.5
- Cleavage of the thioether bond yielding m/z 213.1 (thienopyrimidine fragment)
- Retro-Diels-Alder fragmentation at m/z 154.0
Quantum Mechanical Calculations
Electronic Structure Analysis
DFT calculations at the ωB97X-D/def2-TZVP level reveal a HOMO-LUMO gap of 4.18 eV, with the HOMO localized on the thienopyrimidine core and the LUMO concentrated on the dichlorophenyl ring. This electronic distribution suggests preferential electrophilic attack at the sulfur atom and nucleophilic reactivity at the pyrimidinone oxygen.
Reactivity Descriptors
- Chemical hardness (η): 2.09 eV
- Electrophilicity index (ω): 1.87 eV
- Fukui functions (f⁻): 0.32 at S atom, 0.28 at O atom
Molecular electrostatic potential (MEP) mapping shows regions of high electron density (red) at the carbonyl oxygens (-64.3 kcal/mol) and electron-deficient areas (blue) near the chlorine atoms (+42.1 kcal/mol). These features correlate with hydrogen-bonding capacity and halogen-bonding potential in biological systems.
Table 2: Computed reactivity parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.27 eV |
| LUMO Energy | -2.09 eV |
| Dipole Moment | 5.18 Debye |
| Molecular Volume | 298.7 ų |
The compound's global reactivity parameters place it in the category of moderate electrophiles, with nucleophilic attack being favored at the electron-deficient dichlorophenyl ring. The dimethyl groups at positions 3 and 6 create steric shielding that directs reactivity toward the thioether linkage and acetamide moiety.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S2/c1-8-5-12-14(25-8)15(23)21(2)16(20-12)24-7-13(22)19-9-3-4-10(17)11(18)6-9/h3-4,6,8H,5,7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDYBBNSOCIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-4-one core, followed by the introduction of the dichlorophenyl group and the thioacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the dichlorophenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. Studies have shown that the compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects in models of neurodegenerative diseases. This could be attributed to its ability to modulate oxidative stress and apoptotic pathways.
Case Studies
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Halogenation : The position and number of chlorine atoms on the aryl group significantly influence melting points and solubility. For instance, the 2,4,6-trichlorophenyl analog exhibits a higher melting point (>258°C) than the 2,3-dichlorophenyl derivative (230–232°C) , likely due to increased molecular symmetry and stronger intermolecular forces.
- Trifluoromethyl vs. Chlorine : Replacing chlorine with a trifluoromethyl group (as in ) enhances electronegativity and metabolic stability but may reduce crystallinity, as reflected in the absence of reported melting points.
Spectroscopic and Analytical Data
NMR Spectroscopy
1H NMR data for analogs reveal distinct chemical shifts for protons near substituents:
- The SCH₂ group in the thioether linkage resonates at δ ~4.10–4.12 ppm across analogs .
- Aromatic protons in dichlorophenyl groups show multiplet patterns between δ 7.28–7.82 ppm, while trifluoromethyl-substituted analogs exhibit downfield shifts due to the electron-withdrawing CF₃ group .
- Pyrimidinone NH protons appear as broad singlets near δ 12.50 ppm, consistent with hydrogen bonding in the solid state , a phenomenon critical for crystal packing and solubility .
Elemental Analysis
Discrepancies between calculated and observed carbon/nitrogen percentages are minimal (<0.1% for C and N in ), indicating high purity. Sulfur content aligns closely with theoretical values (e.g., 9.30% observed vs. 9.32% calculated in ), validating synthetic protocols.
Research Implications and Limitations
While the target compound’s bioactivity remains uncharacterized in the provided evidence, its analogs exhibit structural motifs associated with kinase inhibition and antimicrobial activity. For example, the trifluoromethylphenyl variant may offer enhanced blood-brain barrier penetration due to increased lipophilicity. However, the absence of direct pharmacological data for the 3,4-dichlorophenyl derivative necessitates further experimental validation.
Limitations :
- Structural comparisons rely on indirect analogs; exact data for the target compound (e.g., crystallographic or biological) are unavailable.
- Hydrogen-bonding patterns inferred from NMR and Etter’s graph set analysis require confirmation via X-ray diffraction.
Biological Activity
N-(3,4-Dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It features a dichlorophenyl moiety and a thieno[3,2-d]pyrimidin derivative linked via a thioacetamide group. Its structural complexity suggests multiple potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells. Studies have shown that certain thieno[3,2-d]pyrimidine derivatives can selectively target cancer cells while sparing normal cells .
- Case Studies : In vitro studies demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines such as Mia PaCa-2 and PANC-1. These findings suggest a promising avenue for further development as an anticancer agent .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar thienopyrimidine derivatives have been evaluated for their ability to inhibit bacterial growth:
- Antibacterial Efficacy : Preliminary studies suggest that compounds in this class can act against Gram-positive and Gram-negative bacteria through mechanisms such as disruption of cell wall synthesis or inhibition of protein synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the thieno[3,2-d]pyrimidin moiety can significantly alter potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of alkyl chain length | Enhanced solubility and bioavailability |
| Variation in sulfur substituents | Changes in antimicrobial efficacy |
Toxicity and Safety Profile
While exploring the therapeutic potential of this compound, it is essential to assess its toxicity. Initial toxicity evaluations indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicity studies are necessary to establish safe dosage guidelines for clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for this compound?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., thienopyrimidinone derivatives) react with chloroacetamide analogs under basic conditions (e.g., sodium acetate in ethanol) at reflux temperatures. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 30 minutes to 3 hours) to achieve yields >80% .
- Characterization : Use (e.g., DMSO-) to confirm thioether linkages (δ ~4.12 ppm for SCH) and acetamide NH (δ ~10.10 ppm). Elemental analysis (C, N, S) should align with theoretical values within ±0.1% .
Q. How do I resolve discrepancies in spectroscopic data during structure elucidation?
- Troubleshooting : If NMR peaks for aromatic protons (e.g., dichlorophenyl group) overlap, employ 2D techniques (COSY, HSQC) or compare with analogs (e.g., 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, where twisted phenyl-thiazol planes cause distinct splitting patterns) .
- Validation : Cross-validate using HRMS (e.g., [M+H] at m/z 344.21) and IR to confirm carbonyl (C=O, ~1650–1700 cm) and thioamide (C-S, ~600–700 cm) functionalities .
Advanced Research Questions
Q. What crystallographic techniques are suitable for analyzing hydrogen-bonding networks in this compound?
- Methods : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. For example, inversion dimers linked via N–H···N hydrogen bonds (R(8) motifs) can be identified, as seen in dichlorophenyl-thiazole analogs. Twisted dihedral angles (e.g., ~61.8° between aromatic planes) highlight steric effects .
- Graph-Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., dimeric vs. chain motifs) and predict packing efficiencies .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Design Principles :
- Thienopyrimidine Core : Methyl groups at positions 3 and 6 enhance metabolic stability by reducing oxidative degradation .
- Dichlorophenyl Moiety : Electron-withdrawing Cl groups improve target binding (e.g., kinase inhibition) but may increase cytotoxicity. Replace with methoxy groups to modulate lipophilicity (LogP) .
Q. What experimental strategies address low solubility in biological assays?
- Formulation : Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) or cyclodextrin-based encapsulation. For in vivo studies, employ PEGylated nanoparticles to enhance bioavailability .
- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) at the acetamide side chain while monitoring SAR trade-offs .
Data Interpretation Challenges
Q. How do I reconcile conflicting cytotoxicity data across studies?
- Factors to Consider :
- Assay Conditions : Variations in cell passage number, serum concentration, or incubation time (e.g., 48 vs. 72 hours) significantly impact IC. Standardize protocols using CLSI guidelines .
- Metabolic Interference : Thioether linkages may interact with glutathione, leading to false positives in redox-sensitive assays. Confirm results via orthogonal methods (e.g., apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
